molecular formula C7H4S4 B14724445 5-Thiophen-2-yldithiole-3-thione CAS No. 13834-61-2

5-Thiophen-2-yldithiole-3-thione

Cat. No.: B14724445
CAS No.: 13834-61-2
M. Wt: 216.4 g/mol
InChI Key: CLOXIDYVLJLVIX-UHFFFAOYSA-N
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Description

5-Thiophen-2-yldithiole-3-thione is a heterocyclic compound that features a thiophene ring fused with a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiophen-2-yldithiole-3-thione typically involves the condensation of thiophene derivatives with dithiole precursors. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Thiophen-2-yldithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms in the thiophene and dithiole rings, which can participate in redox processes.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or iodine (I2) under mild conditions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of 5-Thiophen-2-yldithiole-3-thione involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups, leading to changes in cellular processes. Additionally, its redox properties enable it to participate in oxidative stress responses and influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Thiophen-2-yldithiole-3-thione include other thiophene derivatives and dithiole compounds, such as:

  • Thiophene-2-carboxylic acid
  • 2,5-Dimethylthiophene
  • 3-Thiophenecarboxaldehyde
  • 1,2-Dithiol-3-thione

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

13834-61-2

Molecular Formula

C7H4S4

Molecular Weight

216.4 g/mol

IUPAC Name

5-thiophen-2-yldithiole-3-thione

InChI

InChI=1S/C7H4S4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4H

InChI Key

CLOXIDYVLJLVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=S)SS2

Origin of Product

United States

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